1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Overview
Description
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
- The compound’s absorption properties are not available. Its volume of distribution remains unspecified. The compound undergoes hepatic metabolism, but specific enzymes involved are unknown. It is eliminated primarily via the kidneys. The half-life varies based on the specific context (e.g., plasma or cerebrospinal fluid). The compound has low protein binding in cerebrospinal fluid and high binding in plasma .
Biochemical Analysis
Biochemical Properties
1-(2-Methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA . This inhibition affects the acetylation processes of histones and transcription factors, thereby influencing gene expression and cellular metabolism.
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ACSS2 can lead to changes in the acetylation of histones, affecting gene expression and cellular functions . Additionally, it may alter metabolic pathways, leading to changes in cellular energy production and biosynthesis of macromolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits ACSS2 by binding to its active site, preventing the conversion of acetate to acetyl-CoA . This inhibition affects the acetylation of histones and transcription factors, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, its inhibitory effects on ACSS2 may decrease over time due to degradation or metabolic processes . Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, it may cause toxic or adverse effects, such as inhibition of essential metabolic pathways and disruption of cellular functions . Threshold effects and toxicities should be carefully evaluated in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as ACSS2, affecting the conversion of acetate to acetyl-CoA . This interaction influences metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis of macromolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For example, it may be transported by organic cation transporters (OCTs) such as OCT1 and OCT2, which facilitate its uptake into hepatocytes and proximal tubular cells . Its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with ACSS2 may localize it to the nucleus, where it can influence histone acetylation and gene expression .
Properties
IUPAC Name |
3-(2-methoxyethyl)-4-phenyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-15-8-7-14-11(9-13-12(14)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBQSOXOQEBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CNC1=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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